molecular formula C19H24O3 B2718193 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid CAS No. 52804-08-7

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid

Cat. No.: B2718193
CAS No.: 52804-08-7
M. Wt: 300.398
InChI Key: GABFCYXGNGRLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid is a synthetic organic compound with the molecular formula C19H24O3 and a molecular weight of 300.39 g/mol This compound is characterized by the presence of an adamantyl group attached to a phenoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid typically involves the reaction of 1-adamantanol with 4-bromophenol to form 4-(1-adamantyl)phenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s binding affinity and specificity. The phenoxypropanoic acid moiety can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid is unique due to the presence of the adamantyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity.

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-12(18(20)21)22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABFCYXGNGRLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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